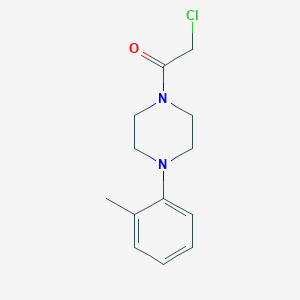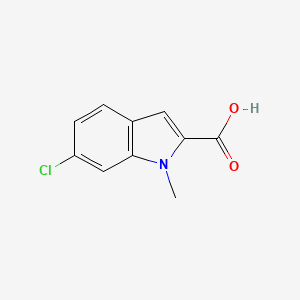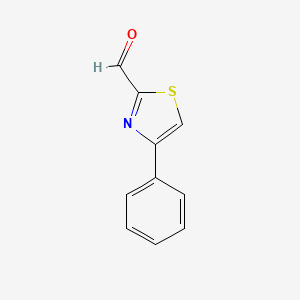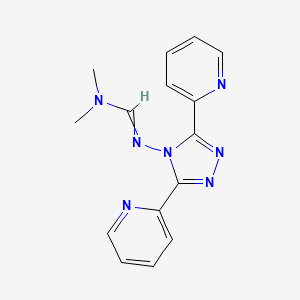
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide is an organic compound with the molecular formula C12H10N6 This compound is known for its unique structure, which includes a triazole ring and pyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide typically involves the reaction of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole with dimethylformamide. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide oxide, while reduction may produce a reduced form of the compound with altered functional groups .
Applications De Recherche Scientifique
N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes. Additionally, its triazole and pyridine groups allow it to interact with nucleic acids and proteins, potentially disrupting their normal functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Shares a similar triazole and pyridine structure but lacks the dimethyliminoformamide group.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains a tetrazine ring instead of a triazole ring, offering different chemical properties and reactivity.
Uniqueness
N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide is unique due to its combination of triazole and pyridine groups with a dimethyliminoformamide moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C15H15N7 |
|---|---|
Poids moléculaire |
293.33 g/mol |
Nom IUPAC |
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3 |
Clé InChI |
DSHGYPZMUJPLBX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


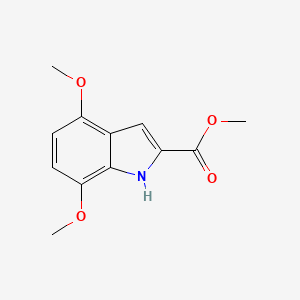
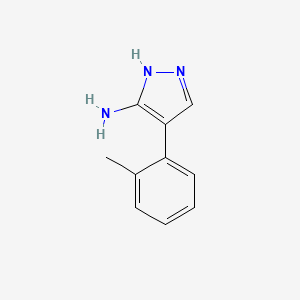
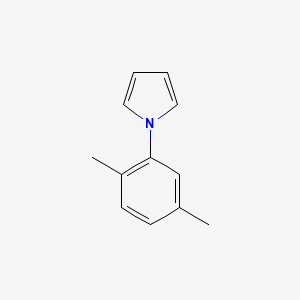
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
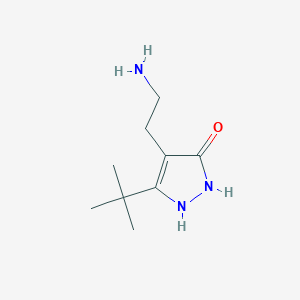
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
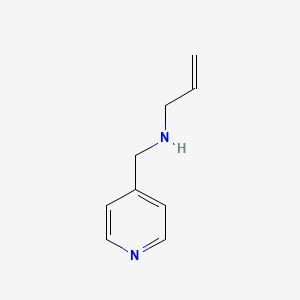

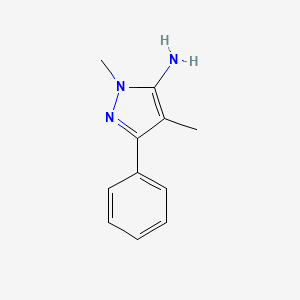
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
